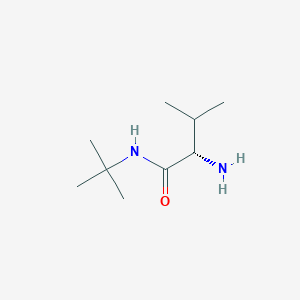

L-Valine tert.butyl amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

72669-49-9 |

|---|---|

Molecular Formula |

C9H20N2O |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

(2S)-2-amino-N-tert-butyl-3-methylbutanamide |

InChI |

InChI=1S/C9H20N2O/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12)/t7-/m0/s1 |

InChI Key |

SIZVNUMWTAXYAR-ZETCQYMHSA-N |

SMILES |

CC(C)C(C(=O)NC(C)(C)C)N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(C)(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)(C)C)N |

Synonyms |

72669-49-9; H-Val-NHtBu; L-Valinetert.butylamide; AC1Q1NQW; AC1Q1NQX; H-Val-NhtbuHydrochloride; L-Valinetert-butylamide; L-Valinetert.butylamide; N-tert-Butyl-L-valinamide; SCHEMBL355353; ZINC2561140; AKOS010390256; AM82388; AJ-40680; KB-53442; FT-0693789; (2S)-2-Amino-N-Tert-Butyl-3-Methyl-Butanamide |

Origin of Product |

United States |

Carbodiimide Based Reagents

Carbodiimides are among the most established reagents for amide bond formation. Their primary function is to act as a dehydrating agent, facilitating the condensation of a carboxylic acid and an amine.

Mechanism and Common Reagents: The reaction mechanism begins with the carboxylic acid adding across the C=N double bond of the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the desired amide bond, releasing a urea (B33335) byproduct. iris-biotech.deacs.org

Commonly used carbodiimides include:

Dicyclohexylcarbodiimide (DCC): One of the first widely used coupling reagents. Its byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents like dichloromethane (B109758) (DCM), which facilitates its removal by filtration in solution-phase synthesis. globalresearchonline.netpeptide.com

Diisopropylcarbodiimide (DIC): A liquid alternative to DCC, often preferred for solid-phase peptide synthesis (SPPS) because its corresponding urea byproduct is more soluble in organic solvents like N,N-dimethylformamide (DMF), preventing precipitation issues on the resin. globalresearchonline.netpeptide.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or WSCI): This reagent and its urea byproduct are water-soluble, allowing for their easy removal through aqueous workup, which is advantageous in many purification protocols. globalresearchonline.netpeptide.com

Key additives include:

1-Hydroxybenzotriazole (HOBt): The classic and most frequently used additive, HOBt effectively suppresses racemization and can enhance coupling efficiency. uni-kiel.depeptide.com

1-Hydroxy-7-azabenzotriazole (HOAt): Generally more effective than HOBt at preventing racemization and accelerating coupling, particularly for difficult sequences. uni-kiel.de

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A newer, non-explosive alternative to HOBt and HOAt. It has proven to be highly effective in retaining stereochemical purity and promoting acylation of bulky residues. orgsyn.org

Table 1: Carbodiimide Reagents and Conditions

| Reagent/Additive | Typical Solvent(s) | Typical Base | Key Findings & Research Notes |

|---|---|---|---|

| DCC/HOBt | DCM, DMF | DIEA, NMM | Classic combination; effective at suppressing racemization. The DCU byproduct is insoluble, aiding purification in solution-phase. globalresearchonline.netpeptide.com |

| DIC/HOBt | DMF, DCM | DIEA, NMM | Preferred for solid-phase synthesis due to the higher solubility of the diisopropylurea byproduct. globalresearchonline.netpeptide.com |

| EDC/OxymaPure® | DCM/DMF (1:1), AcOEt | DIEA | An excellent system for coupling sterically hindered and epimerization-prone amino acids. orgsyn.org The water-solubility of EDC and its byproduct simplifies workup. globalresearchonline.net |

Phosphonium Salt Reagents

Phosphonium (B103445) salt-based reagents are highly efficient and are particularly well-suited for difficult couplings, including those involving sterically hindered amino acids.

Mechanism and Common Reagents: These reagents react with the carboxylate of the N-protected amino acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), to form an active ester in situ (e.g., an OBt or OAt ester). uniurb.it This activated species then reacts with the amine component.

Prominent phosphonium reagents include:

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP): One of the first phosphonium reagents developed. It is highly effective but its use generates the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA), leading to the development of safer alternatives. peptide.com

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®): A widely used and safer alternative to BOP. It generates OBt esters and is a reliable reagent for both solution and solid-phase synthesis.

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP®): The aza-analogue of PyBOP, it generates highly reactive OAt esters. It is considered one of the most efficient coupling reagents, especially for hindered systems where other reagents may fail. researchgate.net

Phosphonium reagents generally provide clean reactions and can be used in excess to drive slow couplings to completion, a key advantage over uronium salts.

Table 2: and Conditions

| Reagent | Typical Solvent(s) | Typical Base | Key Findings & Research Notes |

|---|---|---|---|

| BOP | DMF, DCM | DIEA, NMM | Very effective, but use is limited due to the formation of carcinogenic HMPA. peptide.com |

| PyBOP® | DMF, DCM | DIEA | A standard, efficient reagent for difficult couplings. Generates OBt active esters. |

| PyAOP® | DMF | DIEA | Generates highly reactive OAt esters. Especially effective for coupling N-methylated or other sterically hindered amino acids. researchgate.net |

Uronium/aminium Salt Reagents

Structurally related to phosphonium (B103445) salts, uronium- and aminium-type reagents are also among the most popular and reactive coupling agents available.

Mechanism and Common Reagents: Like phosphonium salts, they react with a carboxylate in the presence of a base to form an active ester. It was later discovered by X-ray crystallography that many reagents initially believed to be O-uronium salts, such as HBTU and HATU, are in fact N-aminium (guanidinium) isomers. acs.org This structural distinction is important as it relates to a potential side reaction.

Leading uronium/aminium reagents include:

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU): A highly popular and efficient coupling reagent. researchgate.net

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU): The aza-version of HBTU, generating more reactive HOAt esters. It is often superior for hindered couplings. arkat-usa.org

1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (COMU®): A third-generation uronium salt based on OxymaPure. It exhibits high reactivity, often superior to HBTU/HATU, and is considered safer as it is not derived from potentially explosive benzotriazoles. Its byproducts are water-soluble, simplifying purification. acs.orgresearchgate.netamazonaws.com

A notable side reaction with aminium/uronium reagents is the potential for guanidinylation, where the reagent reacts directly with the free N-terminal amine of the peptide chain, leading to chain termination. This is particularly problematic if the carboxylic acid activation step is slow. uniurb.it

Table 3: and Conditions

| Reagent | Typical Solvent(s) | Typical Base | Key Findings & Research Notes |

|---|---|---|---|

| HBTU | DMF | DIEA, NMM | Very common and effective for routine synthesis. Risk of guanidinylation side reaction. researchgate.net |

| HATU | DMF | DIEA, Collidine | More reactive than HBTU, excellent for hindered couplings. arkat-usa.org Also carries a risk of guanidinylation. Solutions are exceptionally stable. |

| COMU® | DMF, ACN, AcOEt | DIEA, 2,6-Lutidine | High coupling efficiency, sometimes superior to HATU. Safer profile (non-explosive) and water-soluble byproducts. acs.orgamazonaws.com |

Other Synthetic Approaches

Development and Performance of Chiral Stationary Phases (CSPs)

Chiral Stationary Phases (CSPs) are the heart of chiral chromatography, enabling the differential retention of enantiomers and thus their separation. L-Valine tert-butyl amide has been a cornerstone in the design of highly effective CSPs for gas chromatography (GC).

One of the most prominent and commercially successful CSPs is Chirasil-Val , which incorporates L-valine tert-butyl amide covalently bonded to a polysiloxane backbone. uni-muenchen.dechromatographyonline.comunito.it This design imparts high thermal stability, allowing for the separation of a broad spectrum of chiral compounds, including derivatized amino acids, hydroxy acids, alcohols, and amines. uni-muenchen.dewiley.com The chiral recognition mechanism of Chirasil-Val is primarily based on hydrogen bonding interactions, where the diamide (B1670390) structure of the valine derivative plays a crucial role. unito.it

The elution order on a Chirasil-L-Val column is predictable; typically, D-amino acid derivatives elute before their L-counterparts. chromtech.com This is a significant advantage in determining the optical purity of a compound, as the column can be chosen to have the minor enantiomer elute first, thereby achieving the lowest possible detection limits. chromatographyonline.comchromtech.com The availability of both Chirasil-L-Val and Chirasil-D-Val provides the flexibility to reverse the elution order, a valuable tool for trace enantiomer analysis. researchgate.netoup.com

The performance of Chirasil-Val is influenced by the degree of loading of the L-valine tert-butylamide units onto the polysiloxane backbone. Research has shown that an optimal ratio of dimethylsiloxane units to the chirally modified units can maximize the separation factor (α) for certain enantiomeric pairs. researchgate.net

Interactive Table: Separation of Amino Acid Enantiomers on Chirasil-Val

| Analyte (N-TFA-O-methyl esters) | Column | Elution Order | Reference |

|---|---|---|---|

| Alanine | Chirasil-L-Val | D then L | oup.com |

| Valine | Chirasil-L-Val | D then L | oup.com |

| Leucine | Chirasil-L-Val | D then L | oup.com |

| Isoleucine | Chirasil-L-Val | D then L | oup.com |

| Proline | Chirasil-L-Val | D then L | oup.com |

| Phenylalanine | Chirasil-L-Val | D then L | oup.com |

| Alanine | Chirasil-D-Val | L then D | oup.com |

| Valine | Chirasil-D-Val | L then D | oup.com |

| Leucine | Chirasil-D-Val | L then D | oup.com |

| Isoleucine | Chirasil-D-Val | L then D | oup.com |

| Proline | Chirasil-D-Val | L then D | oup.com |

| Phenylalanine | Chirasil-D-Val | L then D | oup.com |

To improve the volatility and chromatographic behavior of polar analytes like amino acids for GC analysis, derivatization is often necessary. researchgate.net L-Valine tert-butyl amide-based CSPs are frequently used in conjunction with various derivatization techniques. Common methods include the formation of N-acyl esters, such as N-trifluoroacetyl (TFA) or N-pentafluoropropionyl (PFP) amino acid esters. researchgate.netmdpi.com

For instance, the separation of N(O)-pentafluoropropionyl (PFP)-amino acid-(2)-propyl esters on an N-propionyl-L-valine-tert-butylamide polysiloxane phase has been successfully demonstrated. mdpi.com Another effective derivatizing agent is heptafluorobutyl chloroformate (HFBCF), which allows for the efficient separation of 19 proteinogenic amino acid enantiomers on a Chirasil-L-Val column. researchgate.net The use of chiral derivatizing agents, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), can also be employed to form diastereomers that can be separated on achiral columns, though direct separation on chiral phases like Chirasil-Val is a widely used and powerful alternative. acs.org

To broaden the enantioseparation capabilities of CSPs, researchers have developed mixed chiral selectors that combine the hydrogen-bonding capabilities of L-valine tert-butyl amide with other recognition mechanisms, such as inclusion complexation. A notable example involves grafting L- or D-valine tert-butylamide onto permethylated β-cyclodextrin. nih.govup.pt

These mixed binary chiral selectors have shown improved enantioselectivity for amino acid derivatives compared to permethylated cyclodextrin (B1172386) alone. nih.gov While slightly less efficient than Chirasil-L-Val for amino acids, their application range is extended to other classes of compounds like terpenes, lactones, and esters. nih.gov The synergy between the two different chiral selectors allows for the simultaneous separation of a wider variety of racemates. researchgate.net Molecular modeling studies suggest that the increased distance between the chiral center of the amino acid and the cyclodextrin cavity in these mixed selectors allows for better accessibility and interaction with the valine moiety, contributing to the enhanced enantioselectivity. researchgate.net

Advanced Derivatization for Enhanced Chiral Analysis

Chiral Recognition in Sensing Technologies

Beyond chromatography, L-Valine tert-butyl amide is being integrated into modern sensing technologies for the real-time detection and quantification of enantiomers. These sensors leverage the specific molecular interactions between the chiral selector and the target analytes.

Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique that measures changes in the resonance frequency of a quartz crystal upon adsorption of molecules onto its surface. mdpi.combionavis.com By coating the QCM sensor with a chiral selector like L-Valine tert-butyl amide, it can be transformed into a chiral sensor.

The design of such sensors involves immobilizing the chiral selector onto the gold electrode of the QCM crystal. When a racemic mixture is introduced, the enantiomers will interact differently with the chiral surface, leading to a preferential adsorption of one enantiomer over the other. This difference in mass loading results in a measurable frequency shift, allowing for the discrimination of enantiomers. While direct research on L-Valine tert-butyl amide specifically in QCM is emerging, the principle has been demonstrated with similar chiral molecules like L-cysteine for the detection of valine enantiomers. researchgate.net The high sensitivity of QCM makes it a promising platform for developing rapid and low-cost chiral sensors. nih.gov

Surface Acoustic Wave (SAW) devices operate on a similar principle to QCM but utilize surface acoustic waves instead of bulk acoustic waves. ub.edu SAW sensors are known for their extreme sensitivity and are well-suited for analyzing real-time binding events. ub.edu

Functionalizing the surface of a SAW device with a chiral selector like L-Valine tert-butyl amide can create a highly sensitive chiral sensor. The interaction of chiral analytes with the functionalized surface alters the velocity and amplitude of the surface acoustic wave, providing a detectable signal. This technology has been explored for the analysis of various volatile organic compounds. researchgate.net The development of SAW sensors coated with chiral polymers or molecularly imprinted polymers incorporating chiral templates holds significant potential for applications in areas requiring rapid and sensitive enantiomeric discrimination.

Mechanism of Enantiomeric Excess Detection

The utility of L-Valine tert-butyl amide in determining the enantiomeric excess (% ee) of a racemic or enantiomerically enriched mixture is fundamentally based on the principles of chiral recognition. The core mechanism involves the formation of transient, diastereomeric complexes between the chiral selector (L-Valine tert-butyl amide or its derivatives) and the individual enantiomers of the analyte (the selectand). uni-muenchen.de These diastereomeric adducts possess different thermodynamic properties, which allows for their differentiation and quantification. uni-muenchen.de

The primary mode of interaction facilitating this chiral discrimination is hydrogen bonding. uni-muenchen.dewiley.com L-Valine tert-butyl amide, particularly when incorporated into a larger structure like a chiral stationary phase (CSP), provides specific sites for hydrogen bond donation and acceptance. For effective chiral recognition to occur, a concept often referred to as the three-point interaction model is invoked. This model posits that for discrimination, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent.

In the context of gas chromatography (GC), L-Valine tert-butyl amide is famously used as the chiral selector in the "Chirasil-Val" stationary phase. wiley.comresearchgate.net In this application, the L-Valine tert-butyl amide moiety is chemically bonded to an inert polysiloxane backbone. uni-muenchen.deresearchgate.net When a derivatized, volatile mixture of enantiomers passes through the chromatographic column, the enantiomers interact with the immobilized chiral selector.

The interaction between the L-selector (L-Valine tert-butyl amide) and the L-enantiomer of the analyte is typically more stable than the interaction between the L-selector and the D-enantiomer. wiley.com This is often described as a "matching" interaction. wiley.com The greater stability of the L-L diastereomeric complex results in a longer retention time in the column compared to the less stable L-D complex. uni-muenchen.dewiley.com Consequently, the D-enantiomer elutes from the column before the L-enantiomer. wiley.comsioc-journal.cn By measuring the area of the two separated peaks in the resulting chromatogram, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately determined. nih.gov

This mechanism is not limited to GC. Derivatives such as N-acetyl-L-valine tert-butylamide can also be used as chiral additives in the mobile phase for high-performance liquid chromatography (HPLC) to resolve enantiomers. sioc-journal.cnacs.org Similarly, in Nuclear Magnetic Resonance (NMR) spectroscopy, L-Valine tert-butyl amide derivatives can function as chiral solvating agents (CSAs). researchgate.net By forming diastereomeric complexes that have distinct signals in the NMR spectrum, the integration of these signals can be used to calculate the enantiomeric excess. researchgate.net

Table 1: Summary of Chiral Recognition Mechanism

| Feature | Description |

| Chiral Selector | L-Valine tert-butyl amide or its derivatives. wiley.com |

| Analyte (Selectand) | A mixture of enantiomers (e.g., D/L-amino acid derivatives). researchgate.net |

| Core Principle | Formation of transient diastereomeric complexes between the selector and each enantiomer. uni-muenchen.de |

| Primary Interaction | Hydrogen bonding. uni-muenchen.dewiley.com Host-guest interactions may also contribute. wiley.com |

| Thermodynamic Basis | The diastereomeric complexes (e.g., L-selector/L-analyte vs. L-selector/D-analyte) have different stabilities. uni-muenchen.de |

| Outcome in Chromatography | Different retention times for each enantiomer, allowing for separation. uni-muenchen.de |

| Typical Elution Order (Chirasil-L-Val) | The D-enantiomer elutes before the L-enantiomer due to the less stable L-D interaction. wiley.comsioc-journal.cn |

Organocatalytic Systems Derived from L-Valine

L-valine and its derivatives, including the tert-butyl amide, serve as pivotal scaffolds for the development of a range of organocatalysts. These catalysts leverage the inherent chirality of L-valine to induce stereoselectivity in a variety of chemical transformations.

N-Sulfinamides as Enantioselective Lewis Basic Catalysts

L-Valine derived N-sulfinamides have emerged as effective enantioselective Lewis basic organocatalysts. rsc.org These catalysts are particularly proficient in the asymmetric reduction of N-aryl and N-alkyl ketimines using trichlorosilane (B8805176). rsc.org The sulfinamide moiety, with its chiral sulfur center, acts as a Lewis base to activate the hydrosilane, while the valine framework provides a chiral environment that directs the stereochemical outcome of the reduction. rsc.org Research has demonstrated that these catalysts can afford high yields and enantioselectivities. For instance, specific L-valine derived N-sulfinamide catalysts have achieved up to 99% yield and 96% enantiomeric excess (ee) for the reduction of N-alkyl ketimines, and up to 98% yield and 98% ee for N-aryl ketimines. rsc.org The development of these catalysts has expanded the toolkit for the asymmetric synthesis of chiral amines. rsc.org

A study by Sun et al. highlighted the development of L-valine derived N-sulfinamides and their successful application in the asymmetric hydrosilylation of both N-alkyl and N-aryl ketimines, demonstrating their potential for producing chiral amines with high optical purity. rsc.org However, it was also noted that an N-methyl L-valine derived tert-butanesulfinamide catalyst was less efficient in activating trichlorosilane for the asymmetric reduction of ketimines, yielding no more than 50% ee. rsc.org

Table 1: Performance of L-Valine Derived N-Sulfinamide Catalysts in Asymmetric Ketimine Reduction

| Substrate Type | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| N-Alkyl Ketimines | L-Valine Derived N-Sulfinamide | up to 99 | up to 96 |

| N-Aryl Ketimines | L-Valine Derived N-Sulfinamide | up to 98 | up to 98 |

| Ketimines | N-Methyl L-Valine Derived tert-Butanesulfinamide | - | ≤ 50 |

Data sourced from multiple studies on L-valine derived catalysts. rsc.orgrsc.org

N-Formamide and Amino Nitrile Catalysts in Stereoselective Reactions

Derivatives of L-valine, including N-formamides and amino nitriles, have been investigated as organocatalysts in various stereoselective reactions. N-formamides derived from L-valine have been shown to be effective catalysts for the asymmetric reduction of N-aryl ketimines with trichlorosilane, providing the desired products in good yields and with moderate to excellent enantioselectivities. researchgate.net The catalytic activity is influenced by the structure of the valine derivative, with the N-methyl L-valine derived N-formamide catalysts showing superiority over those derived from proline in some cases. rsc.org

Amino nitriles derived from L-valine have also been explored as organocatalysts. For example, L-valine nitrile has been investigated as a catalyst for the aldol (B89426) reaction between 4-nitrobenzaldehyde (B150856) and cyclohexanone (B45756). While it was found to catalyze the reaction, the conversions and enantioselectivities were modest. Further investigations into N-methyl-L-valine nitrile showed a lack of catalytic activity under the tested conditions. The transformation of tert-butyl amides to nitriles has been documented in the context of iridium-catalyzed C-H bond functionalizations, indicating a synthetic pathway to such catalytic structures. researchgate.net

Table 2: Catalytic Performance of L-Valine Nitrile in the Aldol Reaction

| Catalyst | Reaction | Conversion | Enantioselectivity (ee) | Diastereomeric Ratio |

|---|---|---|---|---|

| L-Valine Nitrile | 4-Nitrobenzaldehyde + Cyclohexanone | Discouraging | Discouraging | syn (major) |

Results from a study on the investigation of aminonitriles as organocatalysts.

Counteranion Enhanced Catalysis utilizing L-Valine tert-Butyl Ester

The concept of asymmetric counteranion-directed catalysis has utilized L-valine tert-butyl ester as a chiral cation source. nih.gov In this strategy, a chiral amine, such as L-valine tert-butyl ester, is combined with an achiral or racemic phosphoric acid to form a chiral ion pair that acts as the organocatalyst. tuwien.atacs.org This approach has been successfully applied to the asymmetric transfer hydrogenation of enones and the α-allylation of aldehydes. nih.govacs.org

In the asymmetric transfer hydrogenation of cyclic enones, the catalyst salt formed from L-valine tert-butyl ester and a chiral phosphoric acid provided excellent yields (>90%) and high enantioselectivity. nih.gov The choice of solvent was found to be important, with moderately polar solvents like 1,4-dioxane (B91453) and MTBE being effective. tuwien.at This methodology, termed "Counterion Enhanced Catalysis," offers a versatile and efficient route to chiral compounds. tuwien.at Similarly, in the palladium-catalyzed asymmetric α-allylation of aldehydes, L-valine tert-butyl ester was used as the amine source in combination with a phosphoric acid, leading to good yields and moderate enantioselectivity, which could be improved by modifying the amine component. acs.orgresearchgate.net

Chiral Auxiliary Applications in Stereocontrolled Synthesis

L-Valine derivatives, particularly those related to the tert-butyl amide structure, are valuable as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is removed. wordpress.com

tert-Butanesulfinamide-Derived Imines

tert-Butanesulfinamide, which can be conceptually linked to L-valine tert-butyl amide through the valine backbone, is a widely used chiral auxiliary. wikipedia.orgiupac.org Its condensation with aldehydes and ketones affords tert-butanesulfinyl imines, which are versatile intermediates in asymmetric synthesis. iupac.orgnih.gov The tert-butanesulfinyl group activates the imine for nucleophilic addition and serves as a powerful chiral directing group. iupac.orgcas.cn

The addition of various nucleophiles, such as Grignard reagents, organozinc compounds, and enolates, to these imines proceeds with high diastereoselectivity. wikipedia.org After the addition, the auxiliary can be readily cleaved under acidic conditions to yield highly enantioenriched amines. wikipedia.orgescholarship.org This methodology has been applied to the synthesis of a wide array of chiral amines, including α-branched amines, amino acids, and amino alcohols. iupac.org The stereochemical outcome of the nucleophilic addition is predictable, allowing for the synthesis of specific stereoisomers. nih.govescholarship.org The utility of this approach is further demonstrated by its application in the synthesis of complex molecules and natural products. rsc.org

Design and Implementation of Valine-Derived Amide Auxiliaries

Amides derived from L-valine have been designed and implemented as chiral auxiliaries in various asymmetric transformations. tandfonline.comthieme-connect.com These auxiliaries control the stereochemistry of reactions such as Michael additions and alkylations. thieme-connect.comthieme-connect.com For instance, valine-derived amides have been used in the highly asymmetric synthesis of chiral cyclohexanone derivatives, where the auxiliary is cleaved hydrolytically under the reaction conditions. thieme-connect.com

The design of these auxiliaries often involves attaching the valine amide to the substrate, performing a diastereoselective reaction, and then removing the auxiliary. wordpress.com The steric and electronic properties of the valine side chain and the amide functionality play a crucial role in inducing facial selectivity during the reaction. msu.edu For example, in the formation of quaternary stereocenters via copper-catalyzed Michael reactions, L-valine amides have proven to be effective chiral auxiliaries. tandfonline.com The development of polymer-supported L-valine derived auxiliaries further enhances their practical application by facilitating catalyst-product separation. thieme-connect.com The design principles for these auxiliaries often draw from the successful application of related structures, such as the oxazolidinones developed from amino acids. collectionscanada.gc.ca

Ligand Design and Metal-Catalyzed Asymmetric Transformations

The L-Valine tert-butyl amide framework, characterized by a chiral center adjacent to a bulky tert-butyl group, serves as an excellent starting point for creating effective chiral ligands. These ligands are instrumental in asymmetric catalysis, where they form complexes with transition metals to create a chiral environment that influences the stereoselectivity of a reaction.

Copper(II)-Based Catalytic Systems

Ligands derived from amino acids and their amides are frequently employed in copper-catalyzed asymmetric reactions. A common strategy involves the condensation of the primary amine of the amino acid derivative with an aldehyde or ketone to form a Schiff base. When L-Valine tert-butyl amide is used, its primary amine can react with salicylaldehyde (B1680747) derivatives or other similar compounds to generate multidentate ligands.

These Schiff base ligands typically coordinate to a Copper(II) center through the imine nitrogen and a hydroxyl oxygen, forming a stable chiral complex. bioline.org.brresearchgate.net This complex then functions as a chiral Lewis acid catalyst. The stereochemical information from the valine moiety is transferred to the substrate during the catalytic cycle, directing the formation of one enantiomer over the other. For instance, similar chiral ligands prepared from L-valine and 2-aminophenol (B121084) have been effectively used in Cu(II)-catalyzed asymmetric Henry reactions. yok.gov.tr The steric bulk of the isopropyl group from the valine and the tert-butyl amide group creates a well-defined chiral pocket around the copper center, which is crucial for achieving high enantioselectivity. Research on related valine-derived Schiff base-copper(II) complexes has demonstrated their potential in catalyzing reactions like the aerobic oxidation of catechols, mimicking enzyme activity. researchgate.netnih.gov

The effectiveness of such catalytic systems is demonstrated in various asymmetric transformations, including nitroaldol (Henry) reactions, where chiral β-nitro alcohols are produced with significant enantiomeric excess. yok.gov.tr

Table 1: Performance of Related L-Valine-Derived Ligands in Copper-Catalyzed Asymmetric Reactions

| Reaction Type | Ligand Type | Substrate Example | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Henry Reaction | L-Valine/2-Aminophenol Schiff Base | Benzaldehyde & Nitromethane | 43-90% | 45-86% | yok.gov.tr |

| Henry Reaction | L-Valine/L-Isoleucine Derived Ligands | Various Aldehydes & Nitromethane | Good | Up to 90% | yok.gov.tr |

| Catechol Oxidation | L-Valine/2-Aminomethyl Pyridine | 3,5-di-tert-butylcatechol | Good | N/A (Biomimetic Oxidation) | researchgate.net |

Palladium(II)-Mediated Stereoselective Reactions

In the realm of palladium catalysis, ligands derived from L-Valine tert-butyl amide, particularly its N-acyl derivatives, have emerged as powerful tools for enantioselective C-H bond functionalization. snnu.edu.cn These are often referred to as mono-N-protected amino acid (MPAA) ligands. An N-acyl L-Valine tert-butyl amide can act as a bidentate ligand, coordinating to a Palladium(II) center through two points, such as the N-acyl carbonyl oxygen and the deprotonated amide nitrogen. researchgate.net

This chelation is fundamental to the mechanism of C-H activation. Seminal work by Yu and others has shown that the MPAA ligand is not a passive spectator; it actively participates in the C-H cleavage step. snnu.edu.cnacs.org The N-acyl group of the ligand acts as an internal base, facilitating a concerted metalation-deprotonation (CMD) pathway. snnu.edu.cnresearchgate.net This mechanism avoids the high activation barriers of other pathways and is key to both the reactivity and selectivity of the transformation.

Ligands such as N-Boc-L-Valine have been successfully applied in the Pd(II)-catalyzed enantioselective C-H arylation of various substrates, including aminomethylferrocenes, yielding products with high enantioselectivity. snnu.edu.cn The development of next-generation ligands, such as mono-N-protected α-amino-O-methylhydroxamic acids (MPAHA), which can be synthesized from L-valine, has further expanded the scope to include the challenging desymmetrizing arylation of C(sp³)–H bonds. acs.org These reactions provide access to complex chiral molecules containing valuable quaternary stereocenters. acs.org

Table 2: Application of N-Acyl L-Valine Derivatives in Palladium(II)-Catalyzed Asymmetric C-H Functionalization

| Reaction Type | Ligand | Substrate Example | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| γ-C(sp³)–H Olefination | N-Tf-L-Valine Derivative | Protected Amino Acid | Excellent | >99% | nih.gov |

| β-C(sp³)–H Arylation | MPAHA Ligand (Valine-derived) | Cyclobutanecarboxylic Acid Amide | 75% | 92% | acs.org |

| C–H Arylation of Ferrocenes | N-Boc-L-Valine | Aminomethylferrocene | Good | High | snnu.edu.cn |

Role As a Chiral Building Block in Complex Organic Synthesis

Integration in Peptide Synthesis

The synthesis of peptides, biopolymers essential to numerous biological processes, often requires strategic protection and activation of amino acid functional groups to ensure the formation of the desired peptide bond without side reactions or racemization. rsc.orgspbu.ru L-Valine tert-butyl amide and its related ester, L-valine tert-butyl ester, are valuable tools in this context. chemimpex.comchemimpex.com

Strategies for Incorporating L-Valine tert-Butyl Amide in Peptide Chains

The incorporation of L-valine tert-butyl amide or its ester counterpart into a growing peptide chain involves several established strategies in peptide synthesis. karger.com The tert-butyl group provides steric hindrance, which can be advantageous in directing the coupling reaction and preventing undesirable side reactions.

One common approach is the use of coupling reagents to facilitate the formation of the amide bond between the carboxylic acid of one amino acid and the amine group of another. acs.org Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of L-valine tert-butyl ester. acs.org

The table below summarizes common coupling reagents used in peptide synthesis:

| Coupling Reagent | Full Name | Key Features |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | High coupling efficiency, low racemization. acs.org |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide (B86325), often used in combination with an additive like HOBt or HOAt to suppress side reactions and reduce racemization. nih.gov |

| BOP-Cl | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | Effective for coupling sterically hindered amino acids, though can lead to oxazolone (B7731731) formation and racemization. acs.org |

| Mukaiyama Reagent | 2-Chloro-1-methylpyridinium iodide | Used for the formation of peptide bonds from thioacids, generating highly reactive thioesters in situ. rsc.org |

Impact on Dipeptide and Polypeptide Synthesis

The presence of the bulky tert-butyl group in L-valine tert-butyl amide and its ester can influence the synthesis of dipeptides and larger polypeptides. This steric bulk can be a double-edged sword. On one hand, it can prevent undesirable side reactions at the C-terminus. On the other hand, it can sometimes hinder the coupling reaction itself, requiring more forceful coupling reagents or longer reaction times. rsc.org

In the synthesis of complex dipeptides, the stereochemistry of the L-valine moiety is crucial for the biological activity of the final molecule. The use of L-valine tert-butyl ester as a starting material helps preserve this chirality throughout the synthetic sequence. For instance, in the synthesis of certain bioactive dipeptides, the coupling of an N-protected amino acid with L-valine tert-butyl ester is a key step. rsc.orgacs.org

For polypeptide synthesis, particularly using SPPS, the stepwise addition of amino acids, including valine, is a well-established methodology. acs.orgscholaris.ca The choice of protecting groups for the valine side chain and the C-terminal carboxyl group is critical to prevent side reactions like diketopiperazine formation, especially when proline is the C-terminal residue. iris-biotech.de The tert-butyl ester can serve as a C-terminal protecting group that is cleaved under acidic conditions at the end of the synthesis. acs.org

Construction of Bioactive Molecules and Natural Product Analogs

The chiral nature of L-valine tert-butyl amide makes it a valuable synthon for the construction of a wide array of bioactive molecules and analogs of natural products. chemimpex.com

Synthesis of Amino-Acid-Conjugated Natural Compounds

L-valine tert-butyl ester has been utilized in the synthesis of analogs of muraymycins, a class of nucleoside-peptide antibiotics. beilstein-journals.org In one key step, it was used for the epimerization and simultaneous opening of a lactone ring, demonstrating its role in complex stereochemical transformations. beilstein-journals.org This highlights how the specific properties of L-valine tert-butyl ester can be harnessed to achieve challenging synthetic steps in the construction of natural product analogs.

Pharmaceutical Intermediate Synthesis

L-Valine tert-butyl amide and its derivatives are important intermediates in the pharmaceutical industry. chemimpex.comchemicalbook.com The tert-butyl group can enhance the lipophilicity of a molecule, which can improve its absorption and bioavailability. This strategy is employed in the design of prodrugs, where a lipophilic ester like the tert-butyl ester is attached to a drug molecule to facilitate its passage through cell membranes. Once inside the cell, the ester is cleaved by cellular esterases to release the active drug.

Furthermore, L-valine derivatives are incorporated into the structures of various pharmaceutical agents. For example, N-acyl-L-valine derivatives have been synthesized and evaluated for their biological activities, demonstrating the importance of this amino acid scaffold in medicinal chemistry. mdpi.com

Multicomponent Reaction (MCR) Chemistry

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.net L-valine and its derivatives, including those with tert-butyl groups, have been employed as components in MCRs to generate diverse molecular scaffolds.

The Ugi reaction is a well-known MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. researchgate.netmdpi.com L-valine can serve as the amino acid component in Ugi-type reactions. For instance, the reaction of L-valine with a ketohexose and tert-butyl isocyanide has been studied, leading to the formation of oxomorpholines and a seven-membered lactone. mdpi.com The stereochemistry of the L-valine was found to significantly influence the outcome of the reaction. mdpi.com

In another example, diastereoselective Ugi reactions of DMAP-based aldehydes with α-amino acids, including L-valine, and tert-butyl isocyanide have been investigated for the synthesis of chiral DMAP derivatives. researchgate.net The combination of the specific amino acid and the aldehyde was found to be crucial for achieving high diastereoselectivity. researchgate.net

The Petasis reaction, another important MCR, involves the coupling of a boronic acid, an amine, and a carbonyl compound. acs.org While direct examples involving L-valine tert-butyl amide are less common in the provided context, L-valine methyl ester hydrochloride has been used in Petasis-type reactions, showcasing the utility of valine derivatives in this class of transformations. acs.org

Applications of L-Valine and tert-Butyl Isocyanide in Ugi Reactions

L-Valine, a proteinogenic amino acid, and tert-butyl isocyanide are crucial components in the Ugi four-component reaction (U-4CR), a versatile multicomponent reaction (MCR) widely employed for the synthesis of diverse and complex molecules. researchgate.net The Ugi reaction typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. researchgate.netnih.gov When L-Valine is used, it serves as the chiral amine and carboxylic acid source in a five-center, four-component variation (U-5C-4CR), imparting its inherent stereochemistry to the final product. mdpi.com Tert-butyl isocyanide is frequently chosen as the isocyanide component due to its commercial availability and reactivity. nih.gov

The combination of L-Valine and tert-butyl isocyanide has been successfully applied in the synthesis of various heterocyclic structures and peptide mimetics. researchgate.netmdpi.com For instance, their reaction with DMAP-based aldehydes (4-(dimethylamino)pyridine-carboxaldehydes) has been explored for the production of chiral DMAP derivatives. researchgate.netmdpi.com Specifically, the reaction of 4-(dimethylamino)-3-pyridinecarboxaldehyde with L-Valine and tert-butyl isocyanide demonstrated moderate to high diastereoselectivity, highlighting the importance of the aldehyde structure in achieving stereochemical control. researchgate.net

Research has also shown the application of this pairing in reactions with sugar-derived carbonyls. The reaction of L-erythrulose (a ketotetrose) with L-valine and tert-butyl isocyanide in the presence of a DBU catalyst yielded a mixture of oxomorpholines and a seven-membered lactone. mdpi.com In contrast, using D-valine under the same conditions produced a different set of stereoisomeric products, underscoring the determinative role of the amino acid's stereochemistry. mdpi.com Similarly, reactions with ketohexoses have been performed, though yields were noted to be lower when D-valine was used compared to L-valine. researchgate.netmdpi.com

These Ugi reactions are instrumental in creating libraries of complex molecules for applications such as drug discovery. The products, often peptide-like, serve as scaffolds for further chemical modifications. For example, Ugi products derived from L-Valine have been used as key intermediates in the multi-step synthesis of complex molecules like tetrahydroisoquinolines. mdpi.com

The following table summarizes the results of Ugi reactions involving various α-amino acids, including L-Valine, with 4-(dimethylamino)-3-pyridinecarboxaldehyde and tert-butyl isocyanide, showcasing the yields and diastereomeric ratios (d.r.) achieved.

Table 1: Ugi Reaction of 4-(dimethylamino)-3-pyridinecarboxaldehyde (3) with various α-amino acids and tert-butyl isocyanide

| Entry | α-Amino acid | Product | Yield (%) | d.r. |

|---|---|---|---|---|

| 1 | L-Valine | 4a | 55 | 92:8 |

| 2 | L-Leucine | 4b | 63 | 86:14 |

| 3 | L-t-Leucine | 4c | 52 | 89:11 |

| 4 | L-Isoleucine | 4d | 55 | 93:7 |

| 5 | L-Phenylalanine | 4e | 60 | 88:12 |

| 6 | L-Phenylglycine | 4f | 45 | 59:41 |

| 7 | L-Serine | 4g | 43 | 77:23 |

Data sourced from Molecules 2011, 16, 8820. researchgate.net

Stereochemical Control in MCR Product Formation

Stereochemical control is a paramount challenge and objective in multicomponent reactions. thieme-connect.de In the context of the Ugi reaction involving a chiral amino acid like L-Valine, the stereocenter of the amino acid is the primary source of chirality induction, influencing the configuration of the newly formed stereocenter in the product. mdpi.com The diastereoselectivity of the reaction—the preference for forming one diastereomer over another—is a key measure of this stereochemical control.

The mechanism of stereocontrol in the Ugi reaction is complex and not fully elucidated, but it is understood to arise during the stereocenter-generating step, which involves the attack of the isocyanide on the iminium ion formed from the condensation of the amine and the carbonyl compound. thieme-connect.de The steric environment created by the substituents on the chiral amine (L-Valine's isopropyl group), the carbonyl component, and the isocyanide dictates the facial selectivity of this attack. researchgate.net

Research by Sudo and colleagues on the Ugi reaction with DMAP-based aldehydes provides a clear example of how the substrate structure governs stereochemical outcomes. researchgate.netmdpi.com When 4-(dimethylamino)-2-pyridine-carboxaldehyde was used with L-Valine and tert-butyl isocyanide, the resulting products showed low diastereoselectivity (e.g., a 63:37 ratio for L-Valine). researchgate.netmdpi.com In contrast, employing the isomeric 4-(dimethylamino)-3-pyridine-carboxaldehyde with the same amino acid significantly improved the diastereomeric ratio to 92:8. researchgate.net This enhancement is attributed to the steric influence of the bulky dimethylamino group, which is thought to fix the configuration (E or Z) of the intermediate iminium ion, thereby preventing free rotation and allowing the isocyanide to attack from a less hindered face. researchgate.netmdpi.com

The choice of the chiral amino acid itself is fundamental. In reactions with L-erythrulose and tert-butyl isocyanide, the use of L-valine led to specific oxomorpholine and lactone products, while substituting it with its enantiomer, D-valine, resulted in a different mixture of syn- and anti-configured 2-oxomorpholines. mdpi.com This demonstrates that the inherent chirality of the amino acid is directly translated into the product's stereochemistry. mdpi.com A general rule has been suggested that the stereochemistry of similar Ugi reactions using primary α-amino acids can be predicted based on these observations. mdpi.com

Furthermore, reaction conditions such as temperature can influence the reaction's efficiency, though their effect on diastereoselectivity is not always significant. For instance, increasing the temperature of the reaction between 4-(dimethylamino)pyridine-2-carbaldehyde, L-valine, and tert-butyl isocyanide from room temperature to 60°C increased the yield but did not substantially alter the diastereoselectivity. thieme-connect.de This suggests that the stereochemical pathway is primarily dictated by the intrinsic structural features of the reactants.

Mechanistic Elucidation and Computational Investigations of L Valine Tert Butyl Amide Reactivity

Reaction Kinetic and Stoichiometric Studies

The amide bond is known for its stability and is generally unreactive, a characteristic attributed to its resonance stabilization. escholarship.org However, under specific conditions, such as transition metal catalysis or in high-temperature water, this bond can be selectively cleaved and functionalized. escholarship.orgresearchgate.net Kinetic and stoichiometric studies are crucial for understanding the rates and mechanisms of these transformations.

While detailed kinetic studies focusing exclusively on L-valine tert-butyl amide are not extensively documented in isolation, research on related N-substituted and valine-derived amides provides significant insights. For instance, studies on the hydrolysis of N-substituted amides in high-temperature water show that the reaction is typically first order in both water and the amide, with a rate that is dependent on pH. researchgate.net

More complex transformations are achieved through catalysis. A notable example is the nickel-catalyzed conversion of amides to esters, a challenging transformation that has been successfully applied to L-valine derivatives. escholarship.orgnih.gov In a study involving an N-arylated L-valine derivative, the reaction with an alcohol proceeded efficiently in the presence of a nickel catalyst and a carbene ligand. nih.gov The methodology is noteworthy for its mild conditions and its ability to proceed without a large excess of the alcohol nucleophile. escholarship.orgnih.gov Competition experiments have demonstrated the selectivity of this catalytic system, showing that in a substrate bearing two different tertiary amides, the benzamide (B126) could be cleaved while an L-proline-derived alkyl amide remained intact. nih.gov Furthermore, in a valine derivative that also contained an ester group, the amide bond was selectively cleaved without affecting the existing ester, highlighting the mild and selective nature of the reaction conditions. nih.gov Such studies underscore the potential to selectively activate the robust amide bond of valine derivatives for synthetic applications.

Computational Chemistry for Reaction Pathway Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. It allows for the characterization of transient species like transition states and the mapping of entire catalytic cycles, providing insights that are often inaccessible through experimental methods alone. mdpi.com

DFT calculations are highly effective for modeling the geometries and energies of transition states, which correspond to the highest energy point along a reaction coordinate. mdpi.comresearchgate.net This information is critical for understanding reaction barriers and predicting selectivity.

Similarly, a comprehensive DFT study on the Pd(II)-catalyzed γ-C(sp³)–H lactamization of amino acid-derived amides provides detailed characterization of the transition states involved. rsc.org Although this study does not use L-valine tert-butyl amide as the specific substrate, its findings on the activation of C-H bonds in amino acid amides are broadly applicable. The study identified and optimized the geometries of key transition states for C-H activation and C-N bond formation, revealing the energetic landscape of the reaction. rsc.org For example, the energy barrier for the C-H activation step was calculated, providing a rationale for the observed reactivity. rsc.org

Table 1: Selected Calculated Free Energy Barriers (ΔG‡) from DFT Studies of Amide Reactions

| Reaction Step | Catalytic System | Substrate Type | Calculated Barrier (kcal/mol) | Source |

|---|---|---|---|---|

| Amide C–N Oxidative Addition | Ni/SIPr | N-arylated benzamide | 26.0 | nih.gov |

| C–H Activation | Pd(II)/2-pyridone ligand | Aliphatic amide | 11.8 | rsc.org |

This table presents data from studies on related amide systems to illustrate the application of DFT in characterizing transition states.

For the nickel-catalyzed conversion of amides to esters, a full catalytic cycle was proposed based on DFT calculations. escholarship.orgnih.gov The cycle begins with the catalytically active [Ni(SIPr)₂] complex. The proposed mechanism involves:

Ligand Dissociation and Amide Coordination: One carbene ligand dissociates to allow the amide substrate to coordinate to the nickel center. nih.gov

Ligand Exchange: The alcohol nucleophile coordinates to the nickel center, displacing the amine fragment. nih.gov

Reductive Elimination: The C–O bond is formed, releasing the ester product and regenerating the active nickel(0) catalyst. escholarship.orgnih.gov

Density Functional Theory (DFT) for Transition State Characterization

Investigations of Molecular Recognition and Supramolecular Assembly

The specific three-dimensional structure of L-valine tert-butyl amide, with its chiral center, bulky hydrophobic groups, and hydrogen-bonding amide moiety, predisposes it to participate in highly specific molecular recognition events and form ordered supramolecular structures.

Molecular self-assembly is governed by a delicate balance of non-covalent interactions. Quasiracemates, which are crystalline materials formed from the co-crystallization of non-enantiomeric but structurally similar chiral molecules, are powerful tools for studying these interactions. nih.govresearchgate.net

Extensive research has been conducted on the formation of quasiracemates using N-benzoyl valine derivatives. nih.govacs.org In one study, a series of quasiracemates was successfully formed by combining N-(4-trifluoromethylbenzoyl)-L-valine with various N-(4-X-benzoyl)-D-valine quasienantiomers, where X included a tert-butyl group. nih.govacs.org The high success rate of quasiracemate formation was attributed to the complementary shapes of the constituent molecules, which could pack efficiently in the crystal lattice. nih.govacs.org

These structures predominantly crystallize in two forms. The racemates and most quasiracemates adopt a packing motif designated "Form I," characterized by N–H···O=C hydrogen bonds that form R²₂(10) patterns. acs.org The crystal packing creates sufficient space to accommodate the different substituent groups (e.g., CF₃ and t-Bu). acs.org The ability of these systems to form quasiracemates even with significant size differences between the substituents highlights the robustness of the underlying supramolecular synthons. nih.gov

Table 2: Examples of Benzoyl Valine Quasiracemate Pairings and Crystal Structure Information

| Quasienantiomer 1 (L-form) | Quasienantiomer 2 (D-form) | Resulting Crystal Type | Space Group | Source |

|---|---|---|---|---|

| l-1-CF₃ | d-1-t-Bu | Quasiracemate | P2₁ | nih.govacs.org |

| l-1-CF₃ | d-1-H | Quasiracemate | P2₁ | nih.govacs.org |

| l-1-CF₃ | d-1-Cl | Quasiracemate | P2₁ | nih.govacs.org |

The table illustrates the successful formation of quasiracemates from various benzoyl valine derivatives.

The amide and tert-butyl groups of L-valine tert-butyl amide are key features for its interaction with biological macromolecules like proteins. The amide moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the bulky, hydrophobic tert-butyl group can engage in favorable van der Waals interactions within protein binding pockets. researchgate.netnih.gov

The tert-butyl group, in particular, is a valuable probe in structural biology. It provides a strong, sharp singlet in ¹H NMR spectra, which can be easily observed against the broad background of protein signals. nih.govanu.edu.au This property has been exploited to determine the binding sites of ligands on proteins. By observing Nuclear Overhauser Effects (NOEs) between a ligand's tert-butyl group and nearby methyl groups on the protein, it is possible to pinpoint the ligand's location and orientation without needing full resonance assignments for the protein. nih.gov This strategy has been successfully demonstrated for identifying the binding site of inhibitors in complex with protein targets. nih.gov

Furthermore, L-valine-tert-butylamide moieties have been incorporated into larger molecular architectures to create chiral selectors for chromatography. mdpi.comcapes.gov.br In one example, chiral L-valine-tert-butylamide units were attached to a resorcin nih.govarene scaffold, which was then bonded to a polysiloxane to create a chiral stationary phase (CSP). mdpi.com The enantioselective recognition capabilities of this CSP rely on the specific supramolecular interactions between the chiral valine amide units and the analyte molecules.

Future Perspectives and Emerging Research Avenues

Innovations in Derivatization Methodologies

The derivatization of analytes is a critical step in many analytical procedures, aimed at improving volatility, thermal stability, and detectability. L-Valine tert-butyl amide and its related structures are at the forefront of developing new derivatizing agents and techniques, especially for the challenging analysis of chiral molecules like amino acids.

A key area of innovation is in the context of gas chromatography (GC). To enable the analysis of non-volatile amino acids, they must be converted into volatile derivatives. Research has focused on reagents that react efficiently and preserve the original stereochemistry. One notable advancement is the use of heptafluorobutyl chloroformate (HFBCF) as a derivatizing agent for amino acids, with the resulting derivatives being effectively separated on chiral columns like Chirasil-L-Val. researchgate.net This method offers improved separation compared to other chloroformate-based derivatives and is valued for its simple, one-step reaction protocol. researchgate.net Other techniques involve two-step conversions, such as creating N-trifluoroacetyl-O-alkyl esters, which have proven highly successful for precise enantiomeric analysis in complex samples. nih.gov

Beyond enhancing chromatographic properties, derivatization is also being innovated to improve detection sensitivity in mass spectrometry (MS). For instance, derivatizing amino acids with N-alkyl-nicotinic acid N-hydroxysuccinimide esters introduces a tag that facilitates ionization and leads to a robust mass signal, thereby increasing detection sensitivity. google.com Similarly, other methods are being developed to derivatize multiple functional groups on amino acids simultaneously, improving both hydrophobicity and basicity, which leads to high-sensitivity detection in liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Development of Novel Analytical Platforms

L-Valine tert-butyl amide is a cornerstone in the development of advanced analytical platforms for chiral separations. Its primary role is as a chiral selector, either immobilized onto a solid support to create a chiral stationary phase (CSP) or used as an additive in the mobile phase.

The most prominent application is in the form of Chirasil-L-Val, a commercially available CSP for gas chromatography. iupac.orgresearchgate.net This CSP consists of L-Valine tert-butyl amide covalently bonded to a polysiloxane backbone. iupac.orgresearchgate.net It achieves chiral resolution by forming transient, diastereomeric association complexes with the enantiomers of an analyte, driven by hydrogen bonding. iupac.org This platform is widely used for the enantioseparation of derivatized amino acids and other chiral compounds. researchgate.net The evolution of this technology includes its application in comprehensive two-dimensional gas chromatography (GC×GC), which provides enhanced resolution and peak capacity for analyzing complex chiral mixtures. nih.gov

Innovations in this area include the creation of mixed binary chiral selectors. Researchers have grafted L-Valine tert-butyl amide onto permethylated β-cyclodextrin, creating a new type of CSP. nih.gov These mixed selectors have demonstrated improved enantioselectivity for amino acid derivatives compared to the cyclodextrin (B1172386) alone and have expanded the range of separable compounds to include terpenes, lactones, and alcohols. nih.gov

In liquid chromatography, N-acetyl-L-valine tert-butylamide has been successfully used as a chiral mobile phase additive (CMPA) with a standard silica (B1680970) gel column. tandfonline.comresearchgate.netacs.org This approach induces enantiomeric resolution by forming diastereomeric complexes with the analyte in the mobile phase, offering a flexible alternative to dedicated chiral columns. tandfonline.comresearchgate.net

Table 1: Analytical Platforms Incorporating L-Valine tert-butyl amide

| Platform | Role of L-Valine tert-butyl amide | Application | References |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Component of Chiral Stationary Phase (e.g., Chirasil-L-Val) | Enantioseparation of derivatized amino acids and other chiral molecules. | iupac.org, researchgate.net, nih.gov |

| Comprehensive 2D GC (GCxGC) | Component of Chiral Stationary Phase | High-resolution enantioseparation in complex matrices. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Chiral Mobile Phase Additive | Resolution of enantiomers on achiral stationary phases. | tandfonline.com, researchgate.net |

| Mixed Binary Chiral Selectors (for GC) | Grafted onto cyclodextrin derivatives | Improved enantioselectivity and expanded application range. | nih.gov, researchgate.net |

Advancements in Asymmetric Catalytic Systems

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drives continuous innovation in asymmetric catalysis. Derivatives of L-Valine tert-butyl amide are increasingly being employed as chiral auxiliaries, ligands, and organocatalysts to control the stereochemical outcome of chemical reactions.

One area of advancement is in the development of bifunctional organocatalysts. For example, L-valine-derived phosphinothiourea has been shown to be an effective catalyst in the asymmetric Morita-Baylis-Hillman reaction, producing chiral adducts in good yields and high enantioselectivities. rsc.org These catalysts work through a synergistic activation mechanism, utilizing a Lewis base site and a hydrogen-bonding unit. rsc.org

Derivatives are also key in multicomponent reactions. In diastereoselective Ugi reactions, L-Valine tert-butyl amide has been used to synthesize chiral 4-(dimethylamino)pyridine (DMAP) derivatives, which are themselves valuable catalysts. researchgate.net The stereochemical outcome of these reactions was found to be highly dependent on the choice of the amino acid component, highlighting the directing influence of the valine-derived structure. researchgate.net

Furthermore, L-Valine tert-butyl ester has been utilized in transition-metal-catalyzed C-H functionalization reactions. wiley.com These methods provide a direct way to synthesize non-natural amino acids. For instance, palladium-catalyzed arylation and acetoxylation of valine derivatives have been achieved with good yields and diastereoselectivity. wiley.com In some cases, L-Valine tert-butyl ester itself can undergo silylation, demonstrating its role as a substrate in developing new synthetic methodologies. wiley.com The compound has also been instrumental in the total asymmetric synthesis of complex natural products like Moiramide B, where it was used to introduce a key chiral center with high stereochemical control. rsc.org

Table 2: Asymmetric Catalytic Systems and Applications

| Catalytic System / Reagent | Reaction Type | Application | References |

|---|---|---|---|

| L-Valine-derived phosphinothiourea | Morita-Baylis-Hillman Reaction | Synthesis of chiral acrylate (B77674) and aldehyde adducts. | rsc.org |

| L-Valine tert-butyl amide | Ugi Multicomponent Reaction | Synthesis of chiral DMAP derivatives for catalysis. | researchgate.net |

| L-Valine tert-butyl ester | Palladium-Catalyzed C-H Functionalization | Synthesis of non-natural amino acids. | wiley.com |

| Boc-Val-NCA (from L-Valine) | Acylation | Asymmetric synthesis of Moiramide B. | rsc.org |

| L-Valine derivative | Asymmetric Deprotonation | Design of novel chiral lithium amide bases. | purdue.edu |

Exploration in Functional Materials Science

The unique properties of L-Valine tert-butyl amide make it an attractive component for the design of novel functional materials, extending beyond analytical separation media.

The most established application in this domain is the creation of chiral polymers for separation science. As discussed previously, the covalent attachment of L-Valine tert-butyl amide to a polysiloxane matrix results in the Chirasil-Val material, a robust and thermally stable polymer used for chiral recognition in GC columns. iupac.orgresearchgate.netnih.gov The performance of this material is a direct result of its molecular design, where the chiral valine derivative provides the necessary stereochemical interaction sites for separation.

Emerging research is exploring the incorporation of L-Valine tert-butyl amide derivatives into other types of materials. For instance, L-valine has been incorporated into novel derivatives of curcumin (B1669340) to enhance their biological activity. mdpi.com In one study, ethylene-carbonate-linked L-valine chains were attached to a curcumin analog. mdpi.com The L-valine moiety was chosen to act as a recognition element for specific amino acid transporters that are often overexpressed in cancer cells, thereby creating a functional biomaterial designed for targeted drug delivery. mdpi.com

The principles of chiral recognition demonstrated by L-Valine tert-butyl amide in chromatography are also being applied to other separation technologies. The development of enantioselective membranes is an area of growing interest, where chiral selectors are embedded within a membrane to selectively transport one enantiomer over the other. mdpi.com The proven efficacy of L-Valine tert-butyl amide as a chiral selector makes its derivatives prime candidates for incorporation into such advanced functional membrane systems.

Q & A

Q. What computational methods predict its behavior in complex biological systems?

- Use molecular dynamics (MD) simulations to study solvation effects or QM/MM calculations to model transition states in enzymatic reactions. Validate with experimental kinetic data .

Methodological Guidelines for Researchers

- Literature Review : Prioritize peer-reviewed journals (e.g., Tetrahedron, Journal of Peptide Science) over non-academic sources. Use databases like SciFinder or Reaxys for reaction optimization data .

- Data Reproducibility : Document catalyst purity, solvent batch, and temperature gradients. Cross-validate spectroscopic results with independent labs .

- Ethical Compliance : For human/animal studies, follow institutional IRB protocols (e.g., participant selection criteria, informed consent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.